Pan-GLUT Coverage vs. Isoform-Selective Inhibitors
In CHO cells overexpressing individual GLUT isoforms, Glutor treatment produced a rightward IC50 shift for GLUT-1 (6.2→34 nM, 6.5-fold), GLUT-2 (→26 nM, 4.2-fold), and GLUT-3 (5.9→24 nM, 4.1-fold), confirming engagement of all three transporters. GLUT-4 overexpression did not rescue 2-DG uptake inhibition (IC50 remained at 6.4 nM vs. 6.2 nM in mock-transfected controls), establishing isoform selectivity within the Class I GLUT family [1]. By contrast, BAY-876 is >130-fold selective for GLUT-1 over GLUT-2/3/4 with negligible GLUT-2/3 engagement [2], and WZB117 targets GLUT-1 only with no meaningful GLUT-2 or GLUT-3 activity [3]. Rapaglutin A inhibits GLUT-1, -3, and -4 but lacks GLUT-2 coverage [4].
| Evidence Dimension | GLUT isoform engagement profile (isoforms functionally inhibited at low nanomolar concentrations) |
|---|---|
| Target Compound Data | Glutor: GLUT-1, GLUT-2, GLUT-3 confirmed by overexpression rescue; no GLUT-4 engagement |
| Comparator Or Baseline | BAY-876: GLUT-1 only (>130-fold selective); WZB117: GLUT-1 only; Rapaglutin A: GLUT-1, -3, -4 (no GLUT-2); STF-31: GLUT-1 only (and NAMPT inhibition as off-target) |
| Quantified Difference | Glutor is the only inhibitor with confirmed nanomolar engagement of GLUT-1 + GLUT-2 + GLUT-3 while excluding GLUT-4; BAY-876 has zero GLUT-2/3 coverage at therapeutic concentrations |
| Conditions | CHO cell GLUT isoform overexpression system; 2-DG uptake assay; IC50 fold-shift quantification (Reckzeh et al. 2019) |
Why This Matters
Cancer cells co-upregulate GLUT-1 and GLUT-3; single-isoform inhibitors leave a compensatory glucose import route intact, whereas Glutor's triple-isoform coverage closes this metabolic escape path.
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